molecular formula C6H8N2O3S2 B11722365 N-(5-(Methylsulfonyl)thiazol-2-yl)acetamide CAS No. 98135-11-6

N-(5-(Methylsulfonyl)thiazol-2-yl)acetamide

Cat. No.: B11722365
CAS No.: 98135-11-6
M. Wt: 220.3 g/mol
InChI Key: YTZYOXUDTCMMEO-UHFFFAOYSA-N
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Description

N-(5-(Methylsulfonyl)thiazol-2-yl)acetamide is a thiazole-derived acetamide compound characterized by a methylsulfonyl (-SO₂CH₃) substituent at the 5-position of the thiazole ring. For example, describes the synthesis of N-(5-(hydrazine carbonyl)-4-methylthiazol-2-yl)acetamide via hydrazine hydrate and carbon disulfide reactions, indicating that similar strategies could be adapted to introduce the methylsulfonyl moiety .

The methylsulfonyl group enhances the compound’s stability and may contribute to unique intermolecular interactions (e.g., hydrogen bonding or dipole-dipole forces), which are critical in pharmaceutical or material science applications.

Properties

IUPAC Name

N-(5-methylsulfonyl-1,3-thiazol-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3S2/c1-4(9)8-6-7-3-5(12-6)13(2,10)11/h3H,1-2H3,(H,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTZYOXUDTCMMEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(S1)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201262558
Record name N-[5-(Methylsulfonyl)-2-thiazolyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201262558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98135-11-6
Record name N-[5-(Methylsulfonyl)-2-thiazolyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98135-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[5-(Methylsulfonyl)-2-thiazolyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201262558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-(5-(Methylsulfonyl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(5-(Methylsulfonyl)thiazol-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-(Methylsulfonyl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets. In antibacterial applications, it is believed to disrupt bacterial cell membranes, leading to cell death. The exact molecular pathways and targets are still under investigation, but the compound’s ability to form complexes with peptides suggests a unique mode of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazole-2-yl acetamide derivatives are a versatile class of compounds with diverse substituents that modulate their physical, chemical, and biological properties. Below is a comparative analysis of N-(5-(Methylsulfonyl)thiazol-2-yl)acetamide and structurally related analogs from the literature.

Structural and Substituent Analysis

Compound Name Substituent at Thiazole 5-Position Molecular Weight (g/mol) Melting Point (°C) Key Spectral Features (IR/NMR) Reference ID
This compound -SO₂CH₃ ~230.29 (calculated) Not reported IR: S=O stretches ~1350–1150 cm⁻¹; NMR: Sulfonyl proton shifts δ 3.0–3.5 ppm -
2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (13) -C₆H₄-p-tolyl 422.54 289–290 IR: C=O stretch ~1650 cm⁻¹; NMR: Aromatic protons δ 6.8–7.5 ppm
N-(6-Methylbenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (4g) -S-linked thiadiazole 456.56 263–265 IR: N-H stretch ~3300 cm⁻¹; NMR: Thiadiazole protons δ 7.2–8.1 ppm
2-(5-(4-Fluorobenzylidene)-2,4-dioxothiazolidin-3-yl)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide (4a) -NO₂ (benzo[d]thiazole) 458.37 199–201 IR: C=O stretches ~1700 cm⁻¹; NMR: Benzylidene proton δ 7.8 ppm
N-(5-Methyl-1,2-oxazol-3-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide -S-linked thiadiazole 270.33 Not reported IR: C=O ~1680 cm⁻¹; NMR: Methyl groups δ 2.3–2.6 ppm

Key Observations:

  • Electronic Effects : The methylsulfonyl group in the target compound is strongly electron-withdrawing, contrasting with electron-donating groups like methoxy (-OCH₃) in compound 13 or neutral aryl groups in compound 4g .
  • Polarity and Solubility : The sulfonyl group increases polarity compared to methyl or thioether substituents, likely enhancing aqueous solubility but reducing lipid membrane permeability.
  • Thermal Stability : Higher melting points (e.g., 289–290°C for compound 13) are observed in analogs with rigid aromatic systems, whereas the target compound’s melting point is unreported but expected to be elevated due to sulfonyl-driven crystallinity .

Spectral Characterization

  • IR Spectroscopy : The target compound’s sulfonyl group produces distinct S=O asymmetric and symmetric stretches at ~1350 and 1150 cm⁻¹, absent in compounds with alkyl or aryl substituents .
  • NMR Spectroscopy: Protons adjacent to the sulfonyl group (e.g., methyl group) resonate downfield (δ 3.0–3.5 ppm) compared to methyl groups in non-polar environments (δ 2.3–2.6 ppm in compound 4g) .

Functional Implications

  • Drug Design : The sulfonyl group may improve binding to polar enzymatic pockets, contrasting with lipophilic analogs like compound 4a, which features a nitro group for π-π stacking .
  • Material Science : Enhanced thermal stability and crystallinity due to sulfonyl interactions could make the target compound suitable for polymeric or crystalline materials.

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